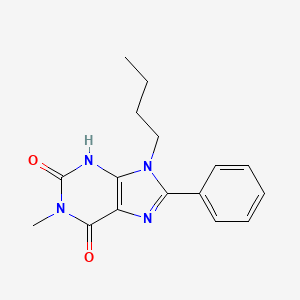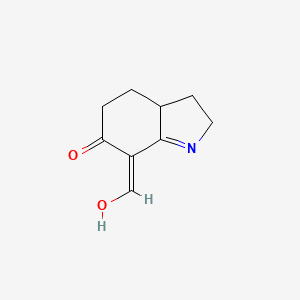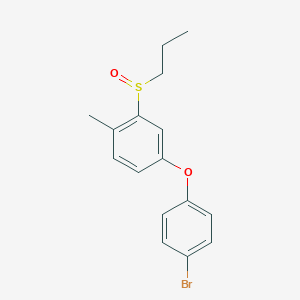
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is an organic compound characterized by the presence of a bromophenoxy group, a methyl group, and a propane-1-sulfinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of phenol to obtain 4-bromophenol, which is then reacted with 1-methyl-2-(propane-1-sulfinyl)benzene under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of temperature and pressure, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium hydride, DMF as solvent, elevated temperatures.
Major Products
Oxidation: Formation of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene.
Reduction: Formation of 4-(4-Phenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the sulfinyl group may participate in redox reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- 4-(4-Fluorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- 4-(4-Methoxyphenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
Uniqueness
4-(4-Bromophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets.
Propriétés
Numéro CAS |
61166-75-4 |
|---|---|
Formule moléculaire |
C16H17BrO2S |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
4-(4-bromophenoxy)-1-methyl-2-propylsulfinylbenzene |
InChI |
InChI=1S/C16H17BrO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3 |
Clé InChI |
NLIZBTRQRNSROW-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


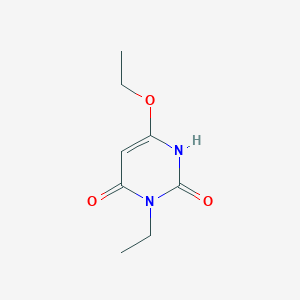
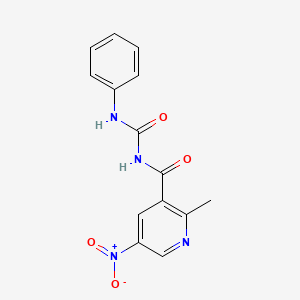
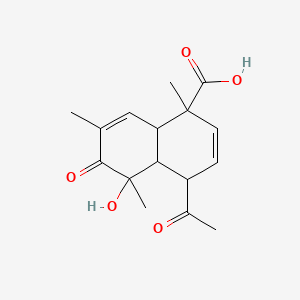

![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
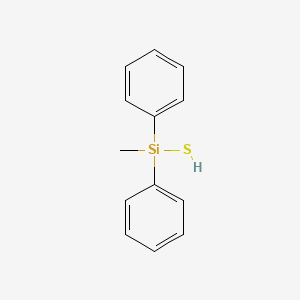

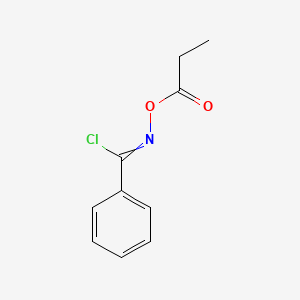
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)

![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)
